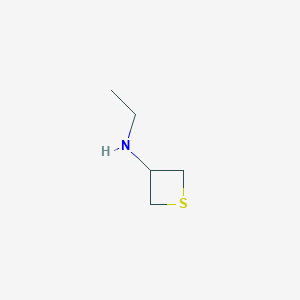

N-Ethylthietan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NS |

|---|---|

Molecular Weight |

117.22 g/mol |

IUPAC Name |

N-ethylthietan-3-amine |

InChI |

InChI=1S/C5H11NS/c1-2-6-5-3-7-4-5/h5-6H,2-4H2,1H3 |

InChI Key |

JTNRPCAVKQXCRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CSC1 |

Origin of Product |

United States |

Foundational & Exploratory

N-Ethylthietan-3-amine: A Physicochemical Deep Dive for the Medicinal Chemist

An In-depth Technical Guide to the Core Physicochemical Properties of a Promising Drug Discovery Building Block

Authored by: A Senior Application Scientist

Introduction: The Rise of the Thietane Moiety in Drug Design

In the relentless pursuit of novel chemical matter with enhanced pharmacological profiles, medicinal chemists are increasingly turning their attention to under-explored three-dimensional scaffolds. Among these, the thietane ring, a four-membered sulfur-containing heterocycle, has emerged as a compelling bioisostere for various functional groups, offering a unique combination of properties that can positively influence a compound's developability.[1][2] This guide focuses on a specific, yet broadly applicable derivative, N-Ethylthietan-3-amine, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its core physicochemical properties. A thorough grasp of these characteristics is paramount for the rational design of drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.

This document moves beyond a mere recitation of facts, delving into the causality behind experimental choices and providing detailed, field-proven protocols for the characterization of this and similar molecules. We will explore the synthesis of N-Ethylthietan-3-amine and then dissect its key physicochemical parameters: basicity (pKa), lipophilicity (logP), aqueous solubility, and metabolic stability.

Synthesis of N-Ethylthietan-3-amine: A Practical Approach

A robust and widely applicable method for the synthesis of N-Ethylthietan-3-amine is reductive amination.[3][4] This one-pot reaction is highly efficient for forming the crucial C-N bond. The synthesis commences with the reaction of thietan-3-one with ethylamine to form an imine intermediate, which is then reduced in situ to the desired tertiary amine.[5][6]

Experimental Protocol: Reductive Amination

Materials:

-

Thietan-3-one

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[7]

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the reaction solvent

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of thietan-3-one (1.0 eq) in the chosen solvent (DCM or DCE), add ethylamine (1.1-1.5 eq).

-

If desired, add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to control any potential exotherm.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude N-Ethylthietan-3-amine by flash column chromatography on silica gel to obtain the final product.

I. Basicity (pKa): The Ionization Gatekeeper

The basicity of a molecule, quantified by its pKa value, is a critical determinant of its behavior in biological systems. It dictates the extent of ionization at physiological pH (typically around 7.4), which in turn influences solubility, membrane permeability, and target engagement. For an amine, the pKa refers to the equilibrium constant of its conjugate acid.

Predicted pKa of N-Ethylthietan-3-amine

Utilizing computational tools, the predicted pKa of the conjugate acid of N-Ethylthietan-3-amine is approximately 9.5 - 10.5 .[8][9] This suggests that at physiological pH, N-Ethylthietan-3-amine will be predominantly protonated, existing as a positively charged species. This has significant implications for its interactions with biological membranes and potential targets.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for the experimental determination of pKa values.[5] The principle involves the gradual titration of a solution of the compound with a standardized acid or base and monitoring the corresponding change in pH.

Materials:

-

N-Ethylthietan-3-amine

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water (degassed)

-

Methanol or another co-solvent if solubility is low

-

Calibrated pH meter with a combination electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a sample of N-Ethylthietan-3-amine and dissolve it in a known volume of deionized water to a final concentration of approximately 1-10 mM. If necessary, a co-solvent like methanol can be used, but its concentration should be kept to a minimum and recorded.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode in the solution and allow the reading to stabilize while stirring gently.

-

Titrate the solution with the standardized 0.1 M HCl, adding small, precise increments of the titrant.

-

Record the pH value after each addition, ensuring the reading is stable before proceeding.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a plot of the first or second derivative of the titration curve can be used to accurately determine the equivalence point.

II. Lipophilicity (logP/logD): Balancing Water and Fat

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and toxicity. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds.

Predicted logP and logD of N-Ethylthietan-3-amine

Computational predictions for N-Ethylthietan-3-amine suggest a logP value in the range of 1.0 - 1.5 .[10][11] Given its basicity, the logD at pH 7.4 is predicted to be significantly lower, likely in the range of -0.5 to 0.5 , due to the predominance of the protonated, more water-soluble form.

Experimental Determination of logD: The Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining logP and logD values. It involves partitioning the compound between two immiscible phases (n-octanol and an aqueous buffer) and measuring its concentration in each phase after equilibrium has been reached.

Materials:

-

N-Ethylthietan-3-amine

-

n-Octanol (pre-saturated with phosphate buffer)

-

Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

Vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of N-Ethylthietan-3-amine in either the phosphate buffer or n-octanol.

-

In a vial, combine a known volume of the n-octanol and the phosphate buffer (e.g., in a 1:1 ratio).

-

Add a small aliquot of the stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

-

Securely cap the vials and shake them for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Centrifuge the vials at a moderate speed to achieve complete phase separation.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of N-Ethylthietan-3-amine in each phase using a validated analytical method.

-

Calculate the logD₇.₄ using the following formula: logD₇.₄ = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

III. Aqueous Solubility: The Prerequisite for Absorption

Adequate aqueous solubility is a fundamental requirement for the oral absorption of a drug. Poor solubility can lead to low bioavailability and erratic absorption, hindering clinical development. For early-stage drug discovery, kinetic solubility is often measured as a high-throughput surrogate for thermodynamic solubility.

Expected Aqueous Solubility of N-Ethylthietan-3-amine

Based on its predicted pKa and logD, N-Ethylthietan-3-amine is expected to exhibit good aqueous solubility, particularly at acidic to neutral pH where it will be predominantly in its protonated, salt form.

Experimental Determination of Kinetic Solubility: Nephelometry

Nephelometry is a rapid, high-throughput method for assessing kinetic solubility. It measures the amount of light scattered by undissolved particles in a solution, providing an indication of when a compound precipitates out of solution as its concentration increases.

Materials:

-

N-Ethylthietan-3-amine (as a high-concentration stock solution in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Clear-bottomed 96- or 384-well microplates

-

Automated liquid handler

-

Nephelometer (plate reader with light-scattering capabilities)

Procedure:

-

Prepare a serial dilution of the N-Ethylthietan-3-amine DMSO stock solution in a microplate.

-

In a separate microplate, add a fixed volume of PBS to each well.

-

Using an automated liquid handler, transfer a small volume of the DMSO stock dilutions to the corresponding wells of the PBS plate. This rapid addition from a concentrated organic solution into an aqueous buffer is what defines the "kinetic" nature of the assay.

-

Mix the plate thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

-

Measure the light scattering in each well using a nephelometer.

-

The kinetic solubility is determined as the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to the baseline.

IV. Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a compound provides an early indication of its likely in vivo clearance and, consequently, its half-life and dosing frequency. In vitro assays using liver microsomes are a standard tool for assessing phase I metabolic liabilities.

Expected Metabolic Fate of N-Ethylthietan-3-amine

The metabolism of N-Ethylthietan-3-amine is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes. The likely metabolic pathways include:

-

N-dealkylation: The removal of the ethyl group to form thietan-3-amine. This is a common metabolic pathway for N-alkylamines.[12][13]

-

Oxidation of the thietane ring: The sulfur atom can be oxidized to the corresponding sulfoxide and then to the sulfone. Ring hydroxylation is also a possibility.

-

N-oxidation: Formation of the N-oxide is a potential metabolic route for tertiary amines.

The thietane ring, being a saturated heterocycle, may offer some resistance to metabolism compared to more electron-rich aromatic systems. However, the α-carbons to the nitrogen and sulfur atoms are potential sites of oxidative metabolism.[14][15]

Experimental Determination of Metabolic Stability: Liver Microsome Assay

This in vitro assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in phase I drug-metabolizing enzymes.

Materials:

-

N-Ethylthietan-3-amine

-

Pooled human liver microsomes (or from other species of interest)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

-

Acetonitrile (containing an internal standard for LC-MS analysis)

-

Incubator/water bath at 37°C

-

LC-MS/MS system for quantification

Procedure:

-

Prepare a working solution of N-Ethylthietan-3-amine in the phosphate buffer.

-

In microcentrifuge tubes, pre-warm a mixture of the liver microsomes and the buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Immediately add the N-Ethylthietan-3-amine working solution to the reaction mixture (final concentration typically 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.

-

Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of N-Ethylthietan-3-amine at each time point.

-

Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot gives the rate constant of depletion. From this, the in vitro half-life (t½) and intrinsic clearance (Cl_int) can be calculated.

Data Summary and Visualization

The following table summarizes the predicted physicochemical properties of N-Ethylthietan-3-amine.

| Property | Predicted Value | Implication in Medicinal Chemistry |

| pKa | 9.5 - 10.5 | Predominantly protonated at physiological pH, enhancing aqueous solubility. |

| logP | 1.0 - 1.5 | Moderate lipophilicity in its neutral form. |

| logD (pH 7.4) | -0.5 - 0.5 | Good balance between lipophilicity and hydrophilicity for membrane passage and solubility. |

| Aqueous Solubility | Good | Favorable for oral absorption and formulation. |

| Metabolic Stability | Moderate | Potential for N-dealkylation and ring oxidation; requires experimental verification. |

Diagrams of Experimental Workflows

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Workflow for logD determination by the shake-flask method.

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

N-Ethylthietan-3-amine represents a valuable building block in modern medicinal chemistry. Its predicted physicochemical properties—notably its basicity, balanced lipophilicity, and likely good aqueous solubility—make it an attractive scaffold for the design of new therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of these key parameters, enabling a data-driven approach to drug design and lead optimization. A thorough understanding and experimental validation of these properties are essential for harnessing the full potential of the thietane moiety and for developing drug candidates with a higher probability of clinical success.

References

-

Rowan's Free Online pKa Calculator. [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. [Link]

-

LogP Value Predictor. [Link]

-

MolGpKa. bio.tools. [Link]

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]

-

Is there any software (preferably free) to calculate the partition coefficient (LogP)? Reddit. [Link]

-

Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

-

Prediction of pKa from chemical structure using free and open-source tools. Figshare. [Link]

-

Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. PubMed. [Link]

-

Macro-pKa. Schrödinger. [Link]

-

pKa Calculator | Find pKa from pH or Ka. Omni Calculator. [Link]

-

Virtual logP On-line. [Link]

-

N-Dealkylation of Amines. PMC. [Link]

-

Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

-

Biotransformation of aryl alkylamines by Cunninghamella bainieri. PubMed. [Link]

-

Thietan-3-amine | C3H7NS. PubChem. [Link]

-

Bioactivation potential of thiophene-containing drugs. PubMed. [Link]

-

Thietanes and Derivatives thereof in Medicinal Chemistry. ResearchGate. [Link]

-

Thietanes and Derivatives thereof in Medicinal Chemistry. Bentham Science Publisher. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

-

Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

How to prepare the given amine using a reductive amination reaction? Homework.Study.com. [Link]

-

N-ethyl-N,3-dimethylpentan-3-amine | C9H21N. PubChem. [Link]

-

N-ethyl-3-thiophen-2-yloxypropan-1-amine | C9H15NOS. PubChem. [Link]

-

21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

-

N-ethylhexan-3-amine | C8H19N. PubChem. [Link]

-

N-ethyl-N-methyloctan-3-amine | C11H25N. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

- 8. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 9. bio.tools [bio.tools]

- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 11. logp-value-predictor.streamlit.app [logp-value-predictor.streamlit.app]

- 12. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]

- 13. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Literature review on thietane-based heterocycles in drug discovery

[1]

Executive Summary

While oxetanes and azetidines have become staples in modern medicinal chemistry for their ability to modulate lipophilicity and metabolic stability, the sulfur-containing thietane ring remains an underutilized bioisostere.[1][2] This guide provides a technical deep-dive into thietane scaffolds, positioning them not merely as structural curiosities but as strategic tools for altering molecular geometry, tuning electronic properties, and introducing metabolic "soft spots" or stable polar motifs (via oxidation) in drug candidates.

Structural & Physicochemical Architecture

The Thietane Anomaly

Thietane (trimethylene sulfide) is a four-membered saturated heterocycle.[2][3] Unlike its oxygen counterpart (oxetane), the larger covalent radius of sulfur (1.02 Å vs. 0.73 Å for oxygen) introduces unique conformational behaviors.

-

Ring Strain: Thietane possesses significant ring strain (~19 kcal/mol), slightly less than cyclobutane (~26 kcal/mol) and oxetane (~25 kcal/mol). This strain drives reactivity, particularly in ring-opening events, but is stable enough for survival in diverse physiological conditions.

-

Conformation (Puckering): To alleviate torsional strain (eclipsing interactions), the thietane ring adopts a puckered conformation with a puckering angle of approximately 26°–35° . This contrasts with the planar transition states of some 4-membered rings, providing a distinct 3D vector for substituent projection.

-

Lipophilicity & Polarity: The sulfur atom is less electronegative than oxygen, making the thietane ring more lipophilic than oxetane but more polar than cyclobutane. However, its oxidized forms (sulfoxides and sulfones) are highly polar, offering a tunable "polarity switch."

Bioisosteric Mapping

Thietanes serve as versatile bioisosteres in scaffold hopping campaigns.

| Bioisosteric Target | Thietane Analog Application | Mechanistic Advantage |

| Cyclobutane | Thietane | Modulates lipophilicity; introduces a soft metabolic handle (S-oxidation). |

| Gem-dimethyl | 3,3-Disubstituted Thietane | Reduces conformational freedom; alters bond vectors slightly due to C-S bond length. |

| Carbonyl / Amide | Thietane 1,1-dioxide | Mimics the polarity and H-bond accepting capability of carbonyls without electrophilicity. |

| Carboxylic Acid | Thietan-3-ol | Acts as a non-ionizable polar group (similar to oxetan-3-ol) to improve permeability. |

Synthetic Methodologies

The construction of the thietane ring typically relies on the nucleophilic nature of sulfide anions or the electrophilic expansion of smaller rings.[1]

Core Synthetic Strategies

A. Double Nucleophilic Displacement (Standard)

The most robust method involves the reaction of 1,3-dihalides or 1,3-disulfonates with an inorganic sulfide source (Na₂S or K₂S).

-

Precursors: 1,3-dibromopropane derivatives, 1,3-dimesylates.

-

Key Consideration: Intramolecular cyclization competes with intermolecular polymerization. High dilution techniques are often required.

B. Ring Expansion from Thiiranes

Thiiranes (episulfides) can be expanded to thietanes using sulfur ylides (e.g., dimethyloxosulfonium methylide) or via nucleophilic attack followed by recyclization.

Visualization of Synthetic Pathways

Figure 1: Primary synthetic pathways for accessing thietane and its oxidized derivatives.

Detailed Experimental Protocol

Target: Synthesis of 6-bromospiro[indoline-3,3'-thietan]-2-one (A spiro-thietane scaffold). Context: Spiro-thietanes utilize the 4-membered ring to enforce rigid orthogonality, useful for targeting enzyme pockets where conformational entropy loss must be minimized.

Materials

-

Substrate: 6-bromo-3,3-bis(hydroxymethyl)indolin-2-one.[4]

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Sulfide nonahydrate (Na₂S·9H₂O).

-

Solvents: Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF).

Step-by-Step Methodology

-

Activation (Mesylation):

-

Dissolve 1.0 eq of substrate in anhydrous DCM under N₂ atmosphere. Cool to 0 °C.

-

Add 2.2 eq of TEA.[4] Stir for 10 min.

-

Dropwise add 2.1 eq of MsCl.[4] The exotherm must be controlled to prevent side reactions.

-

Allow to warm to RT and stir for 16 h.

-

Validation: TLC should show disappearance of the polar diol and appearance of the less polar dimesylate.

-

Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

-

Cyclization (Thio-etherification):

-

Dissolve the crude dimesylate in DMF (0.1 M concentration to favor cyclization over polymerization).

-

Add 1.5 eq of Na₂S[4]·9H₂O.

-

Heat to 60 °C for 4 hours.

-

Mechanism: The sulfide anion displaces the first mesylate intermolecularly (or effectively intramolecularly if pre-complexed), followed by a rapid intramolecular displacement of the second mesylate to close the ring.

-

-

Purification:

-

Pour reaction mixture into excess water (precipitates inorganic salts). Extract with Ethyl Acetate.[4]

-

Purify via silica gel chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

-

Yield Expectation: 60–75%.

-

Pharmacological Applications & Case Studies

Thietanose Nucleosides (Antiviral)

Replacing the furanose oxygen of nucleosides with sulfur (thietanose) or the entire sugar ring with a thietane ring creates "thietanose nucleosides."[4][5]

-

Example: Analogs of Oxetanocin A .

-

Mechanism: The thietane ring mimics the sugar pucker required for viral polymerase recognition but lacks the hydrolytic lability of the hemiacetal linkage found in natural nucleosides. This confers resistance to phosphorylases.

Thietane-Modified Taxoids (Anticancer)

Modifications to the D-ring of Docetaxel/Paclitaxel.

-

Observation: Replacing the oxetane D-ring with a thietane ring alters the hydrogen bonding network with the tubulin binding site.

-

Outcome: While some derivatives show reduced potency, they provide critical SAR (Structure-Activity Relationship) data regarding the necessity of the H-bond acceptor at that position.

Thietane 1,1-Dioxide as a Peptide Isostere

The sulfone moiety within the thietane ring is a strong H-bond acceptor.

-

Application: Used as a spacer in protease inhibitors.

-

Benefit: The rigid geometry of the 4-membered sulfone aligns carbonyl-mimicking vectors without the susceptibility to nucleophilic attack that characterizes actual carbonyls.

Metabolic Pathway Visualization

Figure 2: Metabolic trajectory of thietane-containing drugs. The sulfone is often the excretion product.

Critical Analysis: Challenges & Opportunities

The Oxidation Liability

A primary concern with thietanes is the susceptibility of the sulfur atom to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

-

Risk: Uncontrolled oxidation leads to racemic sulfoxides, complicating pharmacokinetic profiles.

-

Mitigation: Pre-oxidizing the thietane to the 1,1-dioxide (sulfone) during synthesis eliminates this metabolic ambiguity and increases water solubility.

Toxicity Concerns

Unlike thiiranes (3-membered), which are highly electrophilic and genotoxic (DNA alkylators), thietanes are relatively stable. However, 1,2-ring opening can occur under strong nucleophilic stress. Toxicity screening (Ames test) is mandatory early in the development of thietane candidates.

References

-

Thietanes and Derivatives thereof in Medicinal Chemistry. Current Medicinal Chemistry.

-

Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry.

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres. ACS Medicinal Chemistry Letters.

-

Thietane Compounds as Pharmaceutical Cores: Applications and Protocols. BenchChem Application Notes.

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.

An In-Depth Technical Guide to Predicting and Enhancing the Metabolic Stability of N-Ethylthietan-3-amine Motifs

Introduction: The Rise of the Thietane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, strained heterocyclic rings have emerged as powerful tools for drug designers, offering a unique combination of properties to overcome common liabilities in drug candidates. Among these, the thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered significant attention.[1][2][3] Its incorporation into molecular scaffolds can profoundly influence physicochemical properties, including solubility, lipophilicity, and metabolic stability, often serving as a valuable bioisostere for more common groups like gem-dimethyl or phenyl rings.[4]

This guide focuses specifically on the N-ethylthietan-3-amine motif, a substructure of increasing interest. While the thietane ring itself can confer metabolic stability compared to more lipophilic moieties, the overall metabolic fate of a molecule is a complex interplay of all its constituent parts. The tertiary amine functionality introduces specific metabolic pathways that are critical to understand and engineer. This document provides a comprehensive, field-proven framework for researchers to predict, assess, and strategically improve the metabolic stability of compounds containing this promising scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore modern strategies for rational drug design.

Pillar 1: Anticipating Metabolic Fate - The Primary Pathways of Concern

Before any bench work commences, a robust understanding of the likely metabolic transformations is essential for efficient drug design. For the N-ethylthietan-3-amine core, two primary regions are susceptible to metabolism: the N-ethyl group and the thietane sulfur atom.

-

N-Dealkylation of the Ethyl Group: The N-dealkylation of tertiary and secondary amines is one of the most common metabolic reactions, predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[5][6] This process involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves to yield a secondary amine (N-desethyl metabolite) and acetaldehyde.[7] This pathway often represents a significant clearance mechanism and can lead to the formation of active or inactive metabolites.[8]

-

Oxidation of the Thietane Sulfur: The sulfur atom within the thietane ring is a nucleophilic center susceptible to oxidation. This is primarily mediated by CYPs and Flavin-containing Monooxygenases (FMOs). The initial oxidation product is the thietane S-oxide (sulfoxide), which can be further oxidized to the corresponding S-dioxide (sulfone). These transformations increase the polarity of the molecule, which typically aids in its excretion.

-

Formation of Reactive Iminium Intermediates: A critical consideration for cyclic tertiary amines is their potential to form reactive iminium ion intermediates through CYP-mediated oxidation.[9] These electrophilic species can covalently bind to nucleophilic macromolecules like proteins and DNA, which is a potential mechanism for toxicity. Understanding the propensity of a compound to form such intermediates is a key aspect of safety assessment.

The interplay of these pathways dictates the overall metabolic profile. A primary goal in the lead optimization phase is to identify these "metabolic soft spots" and strategically modify the structure to attenuate these reactions without compromising pharmacological activity.[10][11][12]

Caption: Predicted primary metabolic pathways for the N-ethylthietan-3-amine motif.

Pillar 2: In Silico and In Vitro Assessment - A Two-Pronged Approach

Modern drug discovery leverages a synergistic relationship between computational prediction and experimental validation. This approach saves considerable resources by prioritizing which compounds to synthesize and which experiments to run.

In Silico Prediction of Metabolic Hotspots

A variety of computational tools are available to predict sites of metabolism (SoMs) and estimate metabolic stability. These platforms use either rule-based/knowledge-based approaches or more complex quantum mechanics and machine learning models to predict the most likely atoms or bonds to be metabolized by various enzyme systems.[12][13][14]

Prominent Software Platforms:

-

MetaSite™: Predicts CYP and FMO-mediated metabolic transformations.[15][16]

-

ADMET Predictor®: A comprehensive platform that predicts a wide range of ADMET properties, including sites of metabolism for multiple CYP enzymes and clearance values.[17]

-

BioTransformer 3.0: A tool that predicts the metabolism of small molecules by various systems, including mammalian enzymes and gut microbiota.[13]

-

Semeta™: Specifically designed for DMPK scientists, it predicts Phase I and II metabolic routes with high precision.[18][19]

Causality Behind the Choice: The rationale for using these tools is risk mitigation and resource optimization. By running a virtual screen on a set of designed analogs, a medicinal chemist can get an early indication of metabolic liabilities. For instance, if a tool consistently predicts rapid N-dealkylation for a series of compounds, the chemist can proactively design molecules that block this position before committing to synthesis.[12][14]

In Vitro Experimental Validation: The Core Assays

While in silico tools are powerful for hypothesis generation, experimental data is required for definitive assessment. The two most fundamental assays for determining metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.[20][21][22]

This is often the first experimental screen performed. Liver microsomes are subcellular fractions of hepatocytes that are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[22][23][24] This assay is cost-effective, has high throughput, and is excellent for assessing a compound's susceptibility to oxidative metabolism.[25][26]

Table 1: Standard Parameters for Liver Microsomal Stability Assay

| Parameter | Typical Value | Rationale |

| Test System | Pooled Human Liver Microsomes | Averages out inter-individual variability in enzyme expression. |

| Protein Conc. | 0.5 mg/mL | Sufficient enzyme concentration for measurable turnover.[23] |

| Compound Conc. | 1 µM | Typically below the Km for most CYPs, approximating linear kinetics. |

| Cofactor | NADPH (1 mM) | Essential for CYP enzyme activity.[23][24] |

| Time Points | 0, 5, 15, 30, 45, 60 min | Captures a range of turnover rates from high to low.[27] |

| Replicates | n=2 or 3 | Ensures statistical robustness of the data. |

| Negative Control | Incubation without NADPH | Confirms that compound loss is enzyme-dependent.[23] |

| Positive Control | Midazolam, Verapamil | Validates that the microsomal batch and assay conditions are performing as expected. |

Detailed Experimental Protocol: Liver Microsomal Stability

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 100x working solution (e.g., 100 µM in acetonitrile/water) for spiking into the incubation.

-

Incubation Master Mix: In a phosphate buffer (pH 7.4), combine liver microsomes (to a final concentration of 0.5 mg/mL) and the test compound (to a final concentration of 1 µM). Pre-warm this mixture at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM. This is your T=0 sample point.

-

Sampling: At each designated time point (e.g., 5, 15, 30, 45, 60 min), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately add the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound for analytical normalization). This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[28]

-

Sample Processing: Centrifuge the quenched samples at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23]

This assay is considered the "gold standard" for in vitro metabolic assessment because it uses intact liver cells.[22] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their requisite cofactors in a physiologically relevant environment.[28] This assay also accounts for compound uptake into the cell, providing a more comprehensive picture of hepatic clearance.[27][28]

Table 2: Standard Parameters for Hepatocyte Stability Assay

| Parameter | Typical Value | Rationale |

| Test System | Cryopreserved Human Hepatocytes | Provides a whole-cell system with both Phase I and II enzymes.[28] |

| Cell Density | 0.5 - 1.0 x 10^6 cells/mL | Balances metabolic activity with cell viability and reagent costs.[29][30] |

| Compound Conc. | 1 µM | Standard concentration for assessing intrinsic clearance. |

| Time Points | 0, 15, 30, 60, 90, 120 min | Longer time points are often needed as turnover can be slower than in microsomes.[27] |

| Replicates | n=2 or 3 | Ensures statistical robustness. |

| Positive Controls | Testosterone, 7-Ethoxycoumarin | Well-characterized compounds to validate both Phase I and Phase II activity.[27] |

Detailed Experimental Protocol: Hepatocyte Stability

-

Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer them into pre-warmed incubation medium. Perform a cell count and viability check (e.g., using Trypan Blue exclusion).

-

Cell Suspension: Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in the incubation medium.

-

Incubation and Initiation: Add the test compound (from a concentrated stock) to the hepatocyte suspension to achieve the final 1 µM concentration. Place the plate in an incubator at 37°C with 5% CO2, often with gentle shaking to keep cells in suspension.

-

Sampling and Quenching: At each time point, withdraw an aliquot and quench the reaction using the same method described for the microsomal assay (ice-cold acetonitrile with an internal standard).

-

Sample Processing and Analysis: Process the samples via centrifugation and analyze the supernatant by LC-MS/MS, identical to the microsomal workflow.

Caption: A generalized workflow for in vitro metabolic stability assessment.

Data Analysis and Interpretation

The primary output from the LC-MS/MS analysis is the peak area of the parent compound at each time point, normalized to the internal standard.[30] From this, the percentage of the parent compound remaining is calculated relative to the T=0 time point.

-

Half-Life (t½): The natural log of the percent remaining is plotted against time. The slope of this line is the elimination rate constant (k).

-

Slope (k) = (ln(C2) - ln(C1)) / (t2 - t1)

-

t½ (min) = 0.693 / |k|

-

-

Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug. It is a more scalable parameter than half-life.

-

For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

-

For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / million cells)

-

Table 3: General Interpretation of Human Liver Microsome CLint Values

| CLint (µL/min/mg protein) | Stability Classification | Implication for Drug Design |

| < 10 | High Stability | Low risk of high first-pass metabolism. Likely to have a longer in vivo half-life. |

| 10 - 50 | Moderate Stability | May be acceptable, but optimization could be beneficial. |

| > 50 | Low Stability | High risk of extensive first-pass metabolism and poor oral bioavailability. A primary target for medicinal chemistry optimization. |

Pillar 3: Strategies to Enhance Metabolic Stability

When a compound containing the N-ethylthietan-3-amine motif exhibits high clearance, the next step is to identify the metabolic soft spot(s) through metabolite identification studies (typically using the same incubation samples and high-resolution LC-MS/MS) and then rationally modify the structure.[10][11]

-

Blocking N-Dealkylation: If N-dealkylation is the primary clearance pathway, modifications can be made to the ethyl group or its immediate environment.

-

Steric Hindrance: Replacing the N-ethyl with a bulkier group like N-isopropyl or N-cyclopropyl can sterically shield the alpha-carbon from CYP enzymes. A classic strategy is the introduction of an N-tert-butyl group to completely prevent N-dealkylation.[31]

-

Deuteration: Replacing the C-H bonds on the alpha-carbon of the ethyl group with C-D bonds (deuterium) can slow the rate of metabolism.[32] This is due to the kinetic isotope effect, where the stronger C-D bond is harder for the enzyme to break. This is a subtle modification that is less likely to impact pharmacology.[33]

-

-

Modulating Thietane Oxidation: If S-oxidation is a major pathway, strategies can be employed to reduce the nucleophilicity of the sulfur atom.

-

Electronic Effects: Introducing electron-withdrawing groups elsewhere on the molecule, if tolerated by the SAR, can decrease the electron density on the sulfur atom, making it less prone to oxidation.

-

-

Conformational Constraint: Locking the molecule into a conformation that is unfavorable for binding to the metabolic enzyme's active site can enhance stability.[31] This can be achieved by introducing cyclic structures or other rigidifying elements.

Caption: Logic diagram for optimizing metabolic stability.

Conclusion

The N-ethylthietan-3-amine motif is a valuable scaffold in contemporary drug discovery, offering unique three-dimensional architecture and favorable physicochemical properties. However, its inherent tertiary amine structure presents predictable metabolic liabilities, primarily N-dealkylation and S-oxidation. A successful drug discovery campaign requires a proactive and systematic approach to address these potential issues. By integrating early in silico predictions with robust in vitro assays like the liver microsomal and hepatocyte stability screens, researchers can gain a clear, actionable understanding of a compound's metabolic profile. This data-driven approach, which moves from prediction to validation and finally to rational redesign, empowers medicinal chemists to efficiently engineer molecules with enhanced metabolic stability, ultimately increasing the probability of identifying durable and successful clinical candidates.

References

- Merck Millipore. (n.d.). Metabolic Stability Assays.

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.

- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.

- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.

- Eurofins Discovery. (n.d.). Metabolic Stability Services.

- Xu, R., Nemes, C., & Cohen, L. H. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.

- BenchChem. (2025). Thietane Compounds as Pharmaceutical Cores: Applications and Protocols.

- MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.

- Wishart DS, Tian S, Allen D, et al. (2022). BioTransformer 3.0.

- Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Bentham Science Publisher.

- ResearchGate. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF.

- Optibrium. (n.d.). Semeta: Metabolite Prediction Software.

- Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.

- Lee, J., Liu, Y. T., & Yang, Z. (2018). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.

- Bentham Science Publishers. (2022). s Thietanes and Derivatives thereof in Medicinal Chemistry.

- BenchChem. (2025). Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors.

- Molecular Discovery. (n.d.). MetaSite - Metabolism prediction.

- Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.

- Domainex. (n.d.). Hepatocyte Stability Assay.

- Optibrium. (2024). Optibrium launches a metabolism prediction software platform tailored to DMPK scientists.

- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.

- Kumar, A., & S, G. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters.

- NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.

- Coutts, R. T., Su, P., & Baker, G. B. (1994). Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions. PubMed.

- Wainhaus, S. B., et al. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review.

- Simulations Plus. (n.d.). ADMET Predictor® - Machine Learning- ADMET property prediction.

- Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.

- Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. PubMed.

- Al-Ghorbani, M., & El-Gamal, M. I. (2022). N-Dealkylation of Amines. PMC.

- de Graaf, C., Vermeulen, N. P., & Feenstra, K. A. (2005). Predicting Drug Metabolism: Experiment and/or Computation?. University of Cambridge.

- Zhou, D., Afzelius, L., & Grimm, S. W. (2006). Comparison of methods for the prediction of the metabolic sites for CYP3A4-mediated metabolic reactions. PubMed.

- protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.

- Pharma Focus Asia. (n.d.). Metabolic Stability.

- Reddy, G. N., Laltanpuii, C., & Sonti, R. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. PubMed.

- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.

- Mercell. (n.d.). metabolic stability in liver microsomes.

- Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2011). Role of Cyclic Tertiary Amine Bioactivation to Reactive Iminium Species: Structure Toxicity Relationship. Bentham Science Publishers.

- Creative Bioarray. (n.d.). Microsomal Stability Assay.

- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.

- ResearchGate. (n.d.). Examples of substrates undergoing enzymatic N-dealkylation.

- Sygnature Discovery. (n.d.). Metabolite characterisation to accelerate drug discovery.

- Al-Ghorbani, M., & El-Gamal, M. I. (2022). N-Dealkylation of Amines. University of Groningen research portal.

- ResearchGate. (n.d.). Principal metabolic pathways for the prototypical tertiary amine tricyclic antidepressant, imipramine.

- El-Gamal, M. I., & Al-Ghorbani, M. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI.

- ResearchGate. (2025). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation | Request PDF.

- Zang, X., et al. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Publications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotransformer.ca [biotransformer.ca]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 15. MetaSite - Metabolism prediction [moldiscovery.com]

- 16. Comparison of methods for the prediction of the metabolic sites for CYP3A4-mediated metabolic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 18. optibrium.com [optibrium.com]

- 19. news-medical.net [news-medical.net]

- 20. nuvisan.com [nuvisan.com]

- 21. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. charnwooddiscovery.com [charnwooddiscovery.com]

- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 25. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. merckmillipore.com [merckmillipore.com]

- 28. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 29. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 30. protocols.io [protocols.io]

- 31. nedmdg.org [nedmdg.org]

- 32. pharmafocusasia.com [pharmafocusasia.com]

- 33. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]

An In-depth Technical Guide to the pKa and Basicity of N-Ethylthietan-3-amine for Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2][3][4] For novel heterocyclic scaffolds such as N-Ethylthietan-3-amine, a precise understanding of its basicity is critical for optimizing properties like solubility, permeability, and target engagement.[1][2][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, interpret, and modulate the pKa of N-Ethylthietan-3-amine. We will explore the structural factors governing its basicity, present gold-standard experimental protocols for pKa determination, outline robust computational prediction workflows, and analyze its properties in the context of analogous cyclic amines.

Introduction: The Critical Role of pKa in Drug Discovery

N-Ethylthietan-3-amine is a saturated heterocyclic compound featuring a four-membered thietane ring and a secondary amine. The nitrogen's lone pair of electrons confers basic properties to the molecule, making its protonation state dependent on the physiological pH. The pKa value defines the pH at which the compound exists in a 50:50 equilibrium between its ionized (protonated) and non-ionized (neutral) forms.[2]

This equilibrium is paramount in drug development as it directly impacts a molecule's:

-

Absorption, Distribution, Metabolism, and Excretion (ADME): A drug's ionization state affects its ability to cross biological membranes, its binding to plasma proteins, and its overall metabolic stability.[1][3][5]

-

Solubility: The ionized form of a drug is typically more water-soluble, which is crucial for formulation and bioavailability.[1][2]

-

Target Binding: The charge state of a molecule can be critical for forming key interactions, such as salt bridges, with its biological target.[1]

Given that the majority of drugs are weak acids or bases, knowledge of the pKa is indispensable for rational drug design and lead optimization.[3]

Theoretical Framework: Factors Influencing the Basicity of N-Ethylthietan-3-amine

To predict and understand the basicity of N-Ethylthietan-3-amine, we must consider several key structural and electronic factors. The basicity of an amine is a measure of the availability of its nitrogen lone pair to accept a proton.[6]

Key Influencing Factors:

-

Inductive Effects: Alkyl groups, like the ethyl group in our target molecule, are electron-donating. This "pushes" electron density onto the nitrogen atom, increasing the availability of the lone pair and thereby increasing basicity.[6][7]

-

Hybridization: The nitrogen atom in N-Ethylthietan-3-amine is sp³ hybridized. Generally, sp³ hybridized nitrogens are more basic than sp² or sp hybridized nitrogens because the lone pair resides in an orbital with less s-character, holding it less tightly to the nucleus.[6][8][9]

-

Ring Strain: Four-membered rings like cyclobutane and thietane possess significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5°.[10][11][12][13] This strain can influence the hybridization and geometry around the nitrogen, potentially affecting lone pair availability. While oxetane and thietane have similar ring strain energies (around 19.6-25.5 kcal/mol), this is a critical feature distinguishing them from less-strained five- and six-membered rings.[11]

-

The Sulfur Heteroatom: The presence of the sulfur atom in the thietane ring is a unique feature. Sulfur is more electronegative than carbon, which could lead to an electron-withdrawing inductive effect, pulling electron density away from the nitrogen and potentially decreasing basicity compared to its carbocyclic analog, N-ethylcyclobutylamine.[8]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is the gold-standard, high-precision technique for the experimental determination of pKa values due to its accuracy and direct measurement of pH changes upon addition of a titrant.[14][15][16][17]

Rationale for the Method

This method involves monitoring the pH of a solution of the analyte (N-Ethylthietan-3-amine) as a standardized acid (e.g., HCl) is incrementally added. The resulting titration curve—a plot of pH versus the volume of titrant added—exhibits a characteristic sigmoidal shape. The pKa is determined from the midpoint of the buffer region, which corresponds to the inflection point of the curve.[14][16] At this half-equivalence point, the concentrations of the protonated (conjugate acid) and neutral amine are equal, and the measured pH is equal to the pKa.[14]

Detailed Experimental Protocol

-

Reagent & Solution Preparation:

-

Prepare a standardized 0.1 M hydrochloric acid (HCl) solution.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[14][17]

-

Prepare a stock solution of N-Ethylthietan-3-amine (e.g., 1 mM) in high-purity, carbonate-free water. If solubility is low, a co-solvent like methanol may be used, but the pKa must then be extrapolated back to a fully aqueous environment.[15][18]

-

-

Instrument Calibration:

-

Titration Procedure:

-

Place a known volume of the N-Ethylthietan-3-amine solution into a reaction vessel equipped with a magnetic stirrer.

-

Add the KCl solution to maintain ionic strength.

-

Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the measurement.[14][17]

-

Immerse the calibrated pH electrode into the solution.

-

Begin the titration by adding small, precise increments of the standardized HCl titrant.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[17]

-

Continue this process until the pH change between additions becomes minimal, indicating the titration is well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Identify the half-equivalence point, where the pH is equal to the pKa.[14] This can be determined precisely by calculating the first and second derivatives of the titration curve, where the equivalence point is the peak of the first derivative plot.

-

Workflow for Experimental pKa Determination

Caption: Workflow for potentiometric pKa determination.

Computational Prediction of pKa

In silico pKa prediction is an invaluable tool in early-stage drug discovery, allowing for the rapid screening of virtual compounds and prioritization of synthetic targets.[19][20][21] These methods can be broadly categorized into empirical and quantum mechanical approaches.

Empirical (Fragment-Based) Methods

Software packages like ACD/pKa DB and ChemAxon's MarvinSketch utilize large databases of experimentally determined pKa values.[22][23][24] They employ algorithms that recognize ionizable centers and apply corrections based on the electronic effects of neighboring structural fragments (Hammett-type equations) to predict the pKa of a novel molecule.[22][25]

-

Advantages: Very fast, high-throughput, and often accurate for compounds that are well-represented in the training database.[26]

-

Limitations: Accuracy may decrease for novel scaffolds or unusual electronic environments not present in the database.[27]

Quantum Mechanical (QM) Methods

First-principles QM methods, such as those based on Density Functional Theory (DFT), calculate the pKa by determining the Gibbs free energy change (ΔG) of the protonation reaction in solution.[19][28] This "direct method" is computationally intensive but relies on fundamental physics rather than empirical data, making it suitable for truly novel structures.[19][20][28]

Workflow for Computational pKa Prediction

Caption: Dual-approach workflow for in silico pKa prediction.

Data Analysis and Interpretation

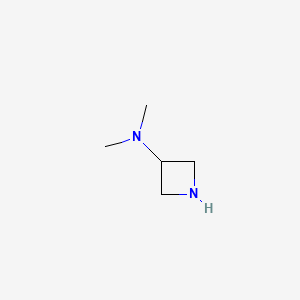

| Compound | Structure | Ring Size | Key Features | Reported pKa | Reference(s) |

| Diethylamine | Acyclic | N/A | Acyclic secondary amine | 11.02 - 11.09 | [29][30][31][32] |

| Azetidine | 4-membered | Saturated N-heterocycle | Unsubstituted cyclic secondary amine | 11.29 - 11.3 | [33][34][35] |

| N-Ethylcyclobutylamine | 4-membered | Carbocyclic analog | N/A (pKa not found) | N/A | |

| N-Ethylthietan-3-amine | 4-membered | Sulfur-containing analog | Target Molecule | Hypothesized: 9.5 - 10.5 |

Analysis:

-

Comparison to Acyclic Analog: Diethylamine, a simple acyclic secondary amine, has a pKa around 11.0.[29][30][31][32] This serves as a baseline for a non-strained, alkyl-substituted amine.

-

Comparison to Azetidine: Azetidine, the unsubstituted four-membered nitrogen heterocycle, is surprisingly basic with a pKa of ~11.3.[33][34][35] This suggests that the ring strain in a four-membered ring does not inherently reduce the basicity of the amine.

-

Hypothesis for N-Ethylthietan-3-amine: The basicity of N-Ethylthietan-3-amine will primarily be a balance between the electron-donating ethyl group (increasing basicity) and the potential electron-withdrawing inductive effect of the sulfur atom (decreasing basicity). Compared to azetidine, the presence of the electronegative sulfur atom is expected to lower the pKa. Therefore, a hypothesized pKa value in the range of 9.5 to 10.5 is a scientifically grounded starting point for experimental verification.

Conclusion

A thorough understanding of the pKa of N-Ethylthietan-3-amine is a non-negotiable prerequisite for its successful development as a drug candidate. This guide has established a comprehensive framework for this endeavor. By leveraging the theoretical principles of amine basicity, employing the precision of potentiometric titration for experimental determination, and utilizing the predictive power of computational chemistry, researchers can confidently characterize this critical physicochemical property. The hypothesized pKa of 9.5-10.5, based on analysis of analogous structures, provides a clear target for validation. Ultimately, integrating this knowledge will enable more effective lead optimization, better formulation strategies, and a clearer path toward developing a safe and efficacious therapeutic agent.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8021, Diethylamine. [Link]

-

MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

-

ChemBK. Diethylamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. [Link]

-

ECETOC. pKa. [Link]

-

ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

-

Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

Pion Inc. What is pKa and how is it used in drug development?. [Link]

-

ACD/Labs. Decades of Reliable pKa Predictions. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 674, Dimethylamine. [Link]

-

ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

-

Tristan de Rond. Predicting charge / protonation state distribution vs pH with MarvinSketch. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

National Center for Biotechnology Information. The pKa Distribution of Drugs: Application to Drug Discovery. [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

SCFBio, University of South Carolina. MarvinSketch : Calculations Menu. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ResearchGate. (PDF) The p K a Distribution of Drugs: Application to Drug Discovery. [Link]

-

ACS Publications. On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. [Link]

-

ResearchGate. In silico pKa prediction and ADME profiling | Request PDF. [Link]

-

De Gruyter. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

ResearchGate. Computational Approaches to Predict pKa Values. [Link]

-

ResearchGate. Machine learning methods for pKa prediction of small molecules: Advances and challenges | Request PDF. [Link]

-

ACS Publications. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

-

YouTube. Tools for Estimating pKa. [Link]

-

Wikipedia. Amine. [Link]

-

Reddit. Calculating pKa values : r/Chempros. [Link]

-

Chemaxon. pKa calculation. [Link]

-

Wikipedia. Azetidine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138389, Azetidine, N-methyl-. [Link]

-

National Center for Biotechnology Information. pKa (acid-base dissociation constant) as determined by potentiometric titration. [Link]

-

Michigan State University Department of Chemistry. Amine Reactivity. [Link]

-

Royal Society of Chemistry. Anomaly in the ring strain behaviour of cyclopropane, cyclobutane, and cyclopentane, compared with their silicon analogues; a theoretical study. [Link]

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

-

Wikipedia. Ring strain. [Link]

-

Defense Technical Information Center. Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. [Link]

-

Chemistry LibreTexts. 24.3: Basicity of Amines. [Link]

-

Chemistry Steps. Basicity of Amines. [Link]

-

Cengage. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ring strain - Wikipedia [en.wikipedia.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pKa - ECETOC [ecetoc.org]

- 23. acdlabs.com [acdlabs.com]

- 24. m.youtube.com [m.youtube.com]

- 25. acdlabs.com [acdlabs.com]

- 26. chemaxon.com [chemaxon.com]

- 27. AID 781330 - pKa (acid-base dissociation constant) as determined by potentiometric titration - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. chembk.com [chembk.com]

- 31. 109-89-7 CAS MSDS (Diethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 32. Diethylamine CAS#: 109-89-7 [m.chemicalbook.com]

- 33. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]

- 35. Azetidine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: A Guide to the Incorporation of N-Ethylthietan-3-amine into Peptide Backbones

Abstract

The incorporation of non-canonical structural motifs into peptides is a cornerstone of modern medicinal chemistry, enabling the modulation of pharmacological properties such as stability, conformation, and potency. The thietane ring, a four-membered sulfur-containing heterocycle, has garnered increasing interest as a bioisosteric replacement and a modulator of physicochemical properties.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of N-Ethylthietan-3-amine into peptide backbones, specifically focusing on its use as a C-terminal modifying agent via amide bond formation. We address the unique challenges posed by this sterically hindered secondary amine and present validated methods for its efficient coupling, characterization, and quality control, aimed at researchers in peptide chemistry and drug development.

Introduction: The Rationale for Thietane Incorporation

Peptide therapeutics often face challenges related to poor metabolic stability and conformational flexibility. The introduction of unique chemical moieties is a proven strategy to overcome these limitations. N-Ethylthietan-3-amine offers a novel building block for peptide modification, providing several potential advantages:

-

Structural Rigidity: The strained thietane ring can impose conformational constraints on the peptide backbone, potentially locking it into a bioactive conformation.

-

Modulation of Physicochemical Properties: The sulfur atom in the thietane ring can alter properties like lipophilicity and polarity. Depending on the oxidation state of the sulfur, thietane derivatives can be designed to be significantly less lipophilic than other cyclic counterparts.[4]

-

Novelty and Patentability: Incorporating unique structures like thietanes provides a clear path to novel chemical matter with distinct intellectual property profiles.[1][2]

This document focuses on the most direct application: coupling N-Ethylthietan-3-amine to the C-terminus of a peptide synthesized via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This modification converts the C-terminal carboxylic acid into a secondary amide, which can enhance stability by preventing degradation and neutralizing the negative charge.[5]

Foundational Principles & Experimental Design

The primary challenge in coupling N-Ethylthietan-3-amine is its nature as a sterically hindered secondary amine.[6] Unlike primary amines, secondary amines are less nucleophilic and the bulky thietane and ethyl groups can impede its approach to the activated carboxyl group of the peptide. This necessitates a carefully optimized coupling strategy.

Choosing the Right Coupling Reagent

Standard peptide coupling reagents can be effective, but for challenging couplings involving hindered amines, more potent activators are required.[6][7]

-

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. HATU is particularly powerful as it forms a highly reactive OAt-ester, and the resulting HOAt byproduct can catalyze the coupling reaction.

-

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another robust choice, well-suited for difficult couplings.

-

Carbodiimides: While standard carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) can be used, they almost always require an additive like Oxyma Pure or HOAt to enhance efficiency and minimize racemization. For this specific application, relying on a carbodiimide alone is not recommended due to the steric hindrance.[8]

Our Recommendation: We prioritize HATU for this protocol due to its superior performance in coupling sterically hindered amino acids and N-methylated residues, which present similar challenges.[8]

Workflow Overview: C-Terminal Modification on Solid Support

The overall strategy involves synthesizing the desired peptide sequence on a solid support using standard Fmoc-SPPS. The final coupling step involves reacting the C-terminal carboxylic acid of the fully assembled, N-terminally protected peptide with N-Ethylthietan-3-amine before cleavage from the resin.

Detailed Protocols

Materials & Reagents

This protocol assumes a starting scale of 0.1 mmol of a peptide synthesized on a resin with a substitution loading of 0.4-0.8 mmol/g. Adjust volumes accordingly.

| Reagent | Supplier | Grade | Purpose |

| Fmoc-protected Amino Acids | Various | Peptide Synthesis | Peptide building blocks |

| Rink Amide or Wang Resin | Various | SPPS Grade | Solid support |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Peptide Synthesis | Primary solvent |

| Dichloromethane (DCM) | Fisher Scientific | ACS Grade | Resin swelling and washing |

| Piperidine | Acros Organics | Reagent Grade | Fmoc deprotection |

| N-Ethylthietan-3-amine | Enamine/Custom | >95% Purity | Modifying Reagent |

| HATU | Various | Peptide Synthesis | Coupling Reagent |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Peptide Synthesis | Non-nucleophilic base |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent Grade | Cleavage reagent |

| Triisopropylsilane (TIS) | Acros Organics | 98% | Scavenger |

| HPLC Grade Water & Acetonitrile (ACN) | Fisher Scientific | HPLC Grade | HPLC mobile phases |

Protocol: On-Resin C-Terminal Amidation

Context: This procedure begins after the final amino acid has been coupled and the N-terminal Fmoc group has been removed. The peptide is still attached to the resin with all side-chain protecting groups intact.

-

Resin Preparation:

-

Swell the peptide-resin (0.1 mmol) in DCM (5 mL) for 30 minutes.

-

Wash the resin with DMF (3 x 5 mL for 1 minute each).

-

-

Activation Solution Preparation (Prepare immediately before use):

-

In a separate vial, dissolve HATU (152 mg, 0.4 mmol, 4.0 eq) in 2 mL of anhydrous DMF.

-

Add DIPEA (139 µL, 0.8 mmol, 8.0 eq) to the HATU solution. This activates the C-terminal carboxyl group on the resin.

-

-

Amine Solution Preparation:

-

In a separate vial, dissolve N-Ethylthietan-3-amine (52.5 mg, 0.4 mmol, 4.0 eq) in 1 mL of anhydrous DMF.

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Add the Activation Solution to the resin and agitate for 5-10 minutes. This pre-activation step is crucial for activating the resin-bound carboxylic acid.

-

Add the Amine Solution to the reaction vessel.

-

Agitate the reaction mixture at room temperature for 4-6 hours. A longer coupling time is necessary to overcome the steric hindrance. For particularly difficult sequences, this can be extended overnight.

-

-

Post-Coupling Wash:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

Wash with DCM (3 x 5 mL).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Protocol: Cleavage and Deprotection

-

Prepare Cleavage Cocktail:

-

Prepare a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). CAUTION: Work in a fume hood and wear appropriate PPE.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail (2-3 mL) to the dried resin in the reaction vessel.

-

Agitate at room temperature for 2-3 hours.

-

-

Product Precipitation and Isolation:

-

Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether (15-20 mL).

-

A white precipitate (the crude peptide) should form.

-

Centrifuge the suspension (3000 rpm, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Quality Control & Data Analysis

Confirmation of successful incorporation is mandatory. The primary tools are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry Analysis

The key validation is observing the correct mass for the modified peptide. The N-Ethylthietan-3-yl amide modification results in a specific mass addition.

-

Mass of N-Ethylthietan-3-amine (C₆H₁₃NS): ~131.27 Da

-

Mass of Water (H₂O) removed during amide bond formation: ~18.02 Da

-

Net Mass Addition: Mass of (C₆H₁₂NS) = ~113.25 Da

Compare the observed mass of the product with the theoretical mass calculated as: [Theoretical Mass of Unmodified Peptide] - [Mass of OH] + [Mass of N-Ethylthietan-3-amine] - [Mass of H] or more simply: [Theoretical Mass of Unmodified Peptide] + 113.25 Da

| Peptide Sequence (Example) | Theoretical Mass (Unmodified, [M+H]⁺) | Theoretical Mass (Modified, [M+H]⁺) | Expected Mass Shift (Da) |

| Gly-Phe-Ala (GFA) | 280.13 Da | 393.18 Da | +113.05 |

| Tyr-Gly-Gly-Phe-Leu (YGGFL) | 556.28 Da | 669.33 Da | +113.05 |

HPLC Analysis

Purify the crude peptide using reverse-phase HPLC (RP-HPLC). The modified peptide will typically have a different retention time than the unmodified peptide acid, often being slightly more hydrophobic. A single, sharp peak in the chromatogram corresponding to the correct mass is indicative of a pure product.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |